3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid is a complex organic compound that features a combination of chloro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
2-(Benzoyl-3-chloro-4-fluoroanilino)propanoic acid:
Uniqueness
3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
835625-66-6 |
---|---|
Molecular Formula |
C21H15ClFNO4 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-[2-chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid |
InChI |
InChI=1S/C21H15ClFNO4/c1-28-19-9-2-12(21(26)27)10-17(19)20(25)16-8-7-15(11-18(16)22)24-14-5-3-13(23)4-6-14/h2-11,24H,1H3,(H,26,27) |
InChI Key |
TUAUOCLRUBVSHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.